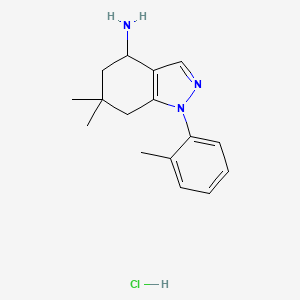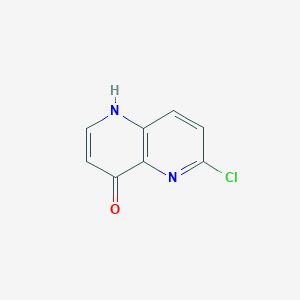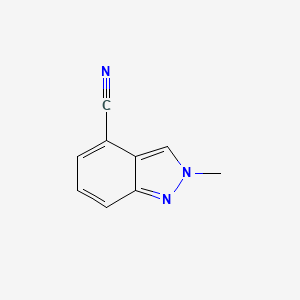
Orthotitanate de tétrabutyle tétramère
Vue d'ensemble
Description
Tetrabutyl Orthotitanate Tetramer, also known as Butyl Titanate Tetramer, Tetrabutoxy Titan Tetramer, Tetrabutyl Titanate Tetramer, and Titanium Butoxide Tetramer , is a chemical compound with the molecular formula C40H90O13Ti4 and a molecular weight of 970.62 . It is a liquid at 20°C .
Molecular Structure Analysis
The molecular structure of Tetrabutyl Orthotitanate Tetramer is complex due to its tetrameric nature . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
Tetrabutyl Orthotitanate Tetramer is a colorless to yellow clear liquid . It has a specific gravity of 1.10 at 20/20 and a flash point of 50°C . It is moisture sensitive and should be stored under inert gas .Applications De Recherche Scientifique
Synthèse de la zéolite TS-1 riche en titane
L'orthotitanate de tétrabutyle tétramère a été utilisé dans la synthèse de zéolites TS-1 (MFI) riches en titane de taille nanométrique . L'introduction de l'this compound a ralenti le processus de cristallisation de la zéolite, équilibré le taux d'incorporation du Ti et la croissance des cristaux, et inhibé la formation massive d'espèces d'anatase . Cela a donné un échantillon de zéolite TS-1 riche en titane avec un rapport Si/Ti aussi bas que 27,6, contrairement à la zéolite conventionnelle avec un rapport molaire de 40 .
Catalyseur pour la désulfuration oxydante
La zéolite TS-1 riche en titane, synthétisée à l'aide de l'this compound, a démontré un comportement catalytique supérieur envers la désulfuration oxydante du dibenzothiophène par rapport à la zéolite TS-1 conventionnelle préparée avec l'orthotitanate de tétrabutyle . L'this compound a doté les zéolites titanosilicatées d'espèces de titane actives enrichies et d'une surface externe élargie .
Safety and Hazards
Tetrabutyl Orthotitanate Tetramer is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye damage, respiratory irritation, and may cause drowsiness or dizziness . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .
Mécanisme D'action
Target of Action
Tetrabutyl Orthotitanate Tetramer is a complex compound that primarily targets the formation of zeolites . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. The role of Tetrabutyl Orthotitanate Tetramer in this process is to provide the titanium source necessary for the formation of these zeolites .
Mode of Action
The compound interacts with its targets through a process of crystallization . When introduced into the zeolite formation process, Tetrabutyl Orthotitanate Tetramer slows down the crystallization process . This allows for a balance between the rate of titanium incorporation and crystal growth, which is crucial for the formation of zeolites .
Biochemical Pathways
The biochemical pathways affected by Tetrabutyl Orthotitanate Tetramer are primarily those involved in the formation of zeolites . By slowing down the crystallization process, the compound allows for a more controlled formation of zeolites . This results in zeolites with enriched active titanium species and an enlarged external surface area .
Result of Action
The result of Tetrabutyl Orthotitanate Tetramer’s action is the formation of high-quality zeolites . These zeolites have enriched active titanium species and an enlarged external surface area . This makes them highly efficient catalysts, particularly in the oxidative desulfurization of dibenzothiophene .
Action Environment
The action of Tetrabutyl Orthotitanate Tetramer is influenced by environmental factors such as temperature and moisture . The compound is sensitive to moisture and should be stored under inert gas . It is also flammable and should be kept away from heat, sparks, open flames, and hot surfaces . These factors can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Tetrabutyl Orthotitanate Tetramer plays a significant role in biochemical reactions, particularly in the synthesis of titanium-based materials. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the sol-gel process to produce high-purity oxide materials. The compound’s interaction with polyvinylbutyral (PVB) solutions leads to gelation, which is characterized by different rheological measurements . The nature of these interactions involves the formation of network structures that can be controlled by the addition of water.
Cellular Effects
Tetrabutyl Orthotitanate Tetramer has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes is evident in its ability to cause gelation in PVB solutions, which can be used to study the stability and behavior of cells in different environments . Additionally, its interaction with biomolecules can lead to changes in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of Tetrabutyl Orthotitanate Tetramer involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form network structures through gelation is a key aspect of its molecular mechanism . This process involves the interaction of the compound with water and other molecules, leading to the formation of stable gels. These interactions can influence the activity of enzymes and other biomolecules, resulting in changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrabutyl Orthotitanate Tetramer change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the gelation process involving Tetrabutyl Orthotitanate Tetramer is stable over time, with the degree of gelation being influenced by the concentration of the compound and the presence of water . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of Tetrabutyl Orthotitanate Tetramer vary with different dosages in animal models. Threshold effects have been observed, with higher doses leading to more pronounced biochemical and cellular changes. Toxic or adverse effects at high doses include skin and eye irritation, as indicated by safety data . These findings highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
Tetrabutyl Orthotitanate Tetramer is involved in various metabolic pathways, including those related to the synthesis of titanium-based materials. The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. For example, it is used as a titanium source in the synthesis of nano-sized Ti-rich titanosilicate zeolites, which are important in catalytic reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of Tetrabutyl Orthotitanate Tetramer within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. Studies have shown that Tetrabutyl Orthotitanate Tetramer can be transported and distributed effectively within cells, leading to its accumulation in specific cellular compartments . This distribution is crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
Tetrabutyl Orthotitanate Tetramer’s subcellular localization is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its intended location . This localization can influence the compound’s activity, leading to changes in cellular processes and overall function.
Propriétés
IUPAC Name |
butan-1-olate;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/10C4H9O.3O.4Ti/c10*1-2-3-4-5;;;;;;;/h10*2-4H2,1H3;;;;;;;/q10*-1;3*-2;4*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAWWEHOHYFEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H90O13Ti4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693726 | |
| Record name | butan-1-olate;oxygen(2-);titanium(4+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
970.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70799-68-7 | |
| Record name | butan-1-olate;oxygen(2-);titanium(4+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutyl Orthotitanate Tetramer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrabutyl Orthotitanate Tetramer contribute to the synthesis of N-doped TiO2/C nanocomposites?
A1: In this study, Tetrabutyl Orthotitanate Tetramer acts as the titanium source for the synthesis of TiO2 nanoparticles. The researchers employed a novel bi-solvent enhanced pressure strategy. This method utilizes a mixture of ethanol and dimethylformamide (DMF) as solvents. Under pressure, DMF facilitates the doping of nitrogen into the TiO2 structure. Meanwhile, the interaction between the solvents and Tetrabutyl Orthotitanate Tetramer under pressure controls the hydrolysis and condensation reactions, leading to the formation of N-doped TiO2 nanoparticles embedded in a carbon matrix.
Q2: What is the role of pressure in this synthesis process and how does it affect the final material?
A2: The application of pressure plays a crucial role in this synthesis. Elevated pressure enhances the solubility of nitrogen originating from DMF in the reaction mixture, promoting its incorporation into the TiO2 lattice, creating nitrogen doping. [] Additionally, pressure influences the reaction kinetics of Tetrabutyl Orthotitanate Tetramer hydrolysis and condensation, ultimately affecting the size and morphology of the resulting N-doped TiO2 nanoparticles. The researchers observed that this pressure-induced synthesis yielded smaller TiO2 particles, which are beneficial for improved electrochemical performance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride](/img/structure/B1452951.png)

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1452953.png)
![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)
![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)
![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)



![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)
![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)
